2-Methyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine
Description
Properties
IUPAC Name |
2-methyl-6-(1-pyridin-3-ylsulfonylpiperidin-4-yl)oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-13-4-2-6-16(18-13)22-14-7-10-19(11-8-14)23(20,21)15-5-3-9-17-12-15/h2-6,9,12,14H,7-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCBNYSHNUFHLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a piperidine nucleus have been found to exhibit a wide range of biological activities .
Mode of Action
It is known that piperidine derivatives can interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
It is known that piperidine derivatives can affect a variety of biochemical pathways, leading to their wide range of biological activities .
Result of Action
Piperidine derivatives have been found to exhibit a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Biological Activity
2-Methyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-Methyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine can be represented as follows:
- Molecular Formula : C18H22N4O3S
- Molecular Weight : 378.45 g/mol
This compound features a pyridine core with a sulfonamide group, which is known for enhancing biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2-Methyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including:
| Pathogen | MIC (μg/mL) | Reference Compound | MIC Reference (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 3.12 - 12.5 | Ciprofloxacin | 2 |
| Escherichia coli | 10 - 20 | Triclosan | 10 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents targeting resistant strains .
Antiprotozoal Activity
The compound's efficacy against protozoan parasites has also been explored. For instance, it showed promising results in inhibiting the growth of Plasmodium falciparum, the causative agent of malaria. The IC50 values for related compounds in the same class were reported as follows:
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| Compound A | 4.98 | >10 |
| Compound B | 2.24 | >15 |
These results indicate that modifications to the pyridine and piperidine moieties can enhance antimalarial activity while maintaining low cytotoxicity against human cells .
The biological activity of 2-Methyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine is attributed to its ability to inhibit key enzymes involved in cellular processes of pathogens. For example, sulfonamide derivatives are known to inhibit dihydropteroate synthase, an essential enzyme in folate biosynthesis in bacteria and protozoa .
Study on Antimicrobial Efficacy
In a controlled study, researchers evaluated the antimicrobial efficacy of several derivatives of pyridine and piperidine against clinical isolates of resistant bacterial strains. The study revealed that the tested compound exhibited a significant reduction in bacterial load compared to untreated controls.
Evaluation of Antimalarial Properties
Another study focused on the antimalarial properties of related compounds, demonstrating that those with structural similarities to 2-Methyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine had IC50 values below 5 μM against resistant strains of Plasmodium falciparum. This highlights the potential for further development and optimization of this compound for therapeutic use .
Comparison with Similar Compounds
Substituent Variations on the Piperidine Ring
The piperidine ring’s substitution pattern significantly influences physicochemical and biological properties. Below is a comparison with key analogues:
Key Observations :
Pyridine Ring Modifications
Variations in pyridine substitution impact electronic properties and steric effects:
Key Observations :
- The target compound’s pyridine lacks the amino or aryl substituents seen in , likely reducing intermolecular interactions and melting points compared to those derivatives (melting points 268–287°C) .
- Replacing pyridine with pyrimidine () introduces additional hydrogen-bond acceptors, a critical distinction in drug-receptor interactions .
Heterocyclic Additions and Their Implications
The integration of additional heterocycles diversifies biological activity:
Key Observations :
- The absence of a secondary heterocycle in the target compound simplifies synthesis but may limit binding versatility compared to ’s oxadiazole or ’s pyrimidine.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 2-Methyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine, and how can reaction yields be optimized?
Answer:
- Key Steps :
- Coupling Reactions : Use piperidin-4-yloxy intermediates reacted with pyridine sulfonyl derivatives under anhydrous conditions (e.g., dichloromethane as solvent) .
- Base Catalysis : Sodium hydroxide or triethylamine can facilitate nucleophilic substitution or sulfonylation steps .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity (>95%) .
- Yield Optimization :
Basic: What analytical techniques are critical for confirming the structural identity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C-NMR : Verify piperidine and pyridine ring conformations (e.g., δ 2.5–3.5 ppm for piperidine protons, δ 8.0–8.5 ppm for pyridine protons) .
- Mass Spectrometry (MS) :
- High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>99%) .
Basic: What safety protocols are essential given limited toxicity data for this compound?
Answer:
- Handling :
- Use fume hoods, nitrile gloves, and lab coats to minimize exposure .
- Avoid inhalation; employ respiratory protection if aerosolization is possible .
- Emergency Measures :
- Skin/eye contact: Rinse with water for 15 minutes; seek medical attention if irritation persists .
- Spills: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?
Answer:
- SAR Design :
- Substituent Variation : Modify pyridine sulfonyl or piperidine-oxy groups (e.g., halogenation, alkylation) .
- Biological Assays : Test kinase inhibition (e.g., EGFR/HER2) at 10–100 µM concentrations in 96-well plates .
- Computational Modeling : Use docking simulations (AutoDock Vina) to predict binding affinities to target proteins .
- Data Interpretation : Correlate IC₅₀ values with substituent electronic/hydrophobic properties .
Advanced: How can contradictions between computational predictions and experimental reactivity data be resolved?
Answer:
- Approach :
- Re-evaluate Computational Parameters : Adjust solvent models (e.g., COSMO-RS) or DFT functionals (B3LYP vs. M06-2X) .
- Experimental Validation : Repeat reactions under controlled conditions (e.g., moisture-free, precise temperature) .
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify intermediates .
Advanced: What strategies are effective for assessing bioactivity against kinase targets like EGFR/HER2?
Answer:
- Assay Design :
- Enzyme Inhibition : Incubate compound (1–100 µM) with recombinant EGFR/HER2 and ATP/fluorescent substrates .
- Detection : Measure ADP-Glo™ luminescence or FRET-based signals .
- Controls : Include staurosporine (positive control) and DMSO-only wells .
- Data Normalization : Express inhibition as % activity relative to controls (mean ± SD, n=3) .
Advanced: How can researchers address gaps in ecological toxicity data for this compound?
Answer:
- Proposed Studies :
- Acute Toxicity : Perform Daphnia magna 48-hour LC₅₀ tests (OECD 202) .
- Biodegradation : Use OECD 301B (CO₂ evolution test) to assess microbial breakdown .
- Bioaccumulation : Measure log Kow (octanol-water partition coefficient) via shake-flask method .
Advanced: What are the challenges in scaling up synthesis from milligram to gram quantities?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
